Heptafluorobutyric acid Heptafluorobutyric acid Perfluorobutyric acid is a monocarboxylic acid that is perfluorinated butyric acid. It has a role as a chromatographic reagent, a xenobiotic and an environmental contaminant. It is functionally related to a butyric acid.
Heptafluorobutyric acid is a natural product found in Terminalia chebula with data available.
Brand Name: Vulcanchem
CAS No.: 375-22-4
VCID: VC0539035
InChI: InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)
SMILES: C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O
Molecular Formula: C4HF7O2
C3F7COOH
Molecular Weight: 214.04 g/mol

Heptafluorobutyric acid

CAS No.: 375-22-4

Cat. No.: VC0539035

Molecular Formula: C4HF7O2
C3F7COOH

Molecular Weight: 214.04 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Heptafluorobutyric acid - 375-22-4

Specification

CAS No. 375-22-4
Molecular Formula C4HF7O2
C3F7COOH
Molecular Weight 214.04 g/mol
IUPAC Name 2,2,3,3,4,4,4-heptafluorobutanoic acid
Standard InChI InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)
Standard InChI Key YPJUNDFVDDCYIH-UHFFFAOYSA-N
SMILES C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O
Canonical SMILES C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O
Appearance Solid powder
Boiling Point 121.0 °C
Melting Point -17.5 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Heptafluorobutyric acid is a perfluorinated monocarboxylic acid characterized by a four-carbon chain in which all hydrogen atoms except the carboxylic acid proton are replaced by fluorine (CF3CF2CF2COOH\text{CF}_3\text{CF}_2\text{CF}_2\text{COOH}) . This structure confers exceptional thermal stability and chemical inertness, with a molecular weight of 214.04 g/mol . The electronegative fluorine atoms induce a strong electron-withdrawing effect, stabilizing the conjugate base and enhancing acidity compared to non-fluorinated analogs .

Physical Properties

Key physical parameters of HFBA are summarized below:

PropertyValueSource
Melting Point-17.5°C to -20°C
Boiling Point120°C at 755 mmHg
Density (25°C)1.645 g/mL
Refractive Index (20°C)1.29
Vapor Density7 (relative to air)
SolubilityMiscible with water, toluene, ether

The liquid phase exists as a colorless to faintly yellow viscous fluid under standard conditions , with hygroscopic tendencies necessitating storage under inert gas or in moisture-resistant containers .

Industrial and Analytical Applications

Chromatographic Modifier

HFBA's primary application lies in reversed-phase HPLC, where it serves as a volatile ion-pairing agent at concentrations typically ranging from 0.05% to 0.1% . Its perfluorinated tail interacts with hydrophobic analytes such as peptides and proteins, improving resolution by:

  • Protonating carboxylic acid groups via its strong acidity (pKa0.4\text{pKa} \approx 0.4) , suppressing ionization and enhancing retention .

  • Forming ion pairs with basic functional groups, modulating interaction with stationary phases .

For example, HFBA-modified mobile phases enable baseline separation of histone isoforms that co-elute with trifluoroacetic acid (TFA) . In LC-MS workflows, HFBA's volatility minimizes ion suppression, achieving detection limits of 1–10 nM for marine siderophores .

Protein Sequencing and Analysis

The compound plays a pivotal role in Edman degradation for N-terminal sequencing. By maintaining acidic conditions (pH2.5\text{pH} \approx 2.5), HFBA stabilizes phenylthiohydantoin (PTH) amino acids while preventing side reactions during cleavage . Comparative studies show HFBA outperforms TFA in resolving hydrophobic peptides >30 residues .

Electrodeposition Additive

In zinc electroplating baths, HFBA acts as a leveling agent at 0.5–2.0 g/L concentrations. Fluorinated carboxylates adsorb preferentially on high-current-density regions, producing uniform deposits with 90–95% cathodic efficiency .

Toxicological Profile and Health Risks

Acute and Subchronic Toxicity

Recent murine studies demonstrate that dermal exposure to HFBA (3.75–15% v/v) induces dose-dependent hepatorenal toxicity :

  • Liver Effects:

    • 40–65% increase in liver-to-body weight ratio

    • Histopathological changes: hepatocellular vacuolization, portal triad inflammation

    • Upregulation of PPAR-α target genes (Cyp4a10\text{Cyp4a10}, Acox1\text{Acox1}) by 3–5 fold

  • Renal Effects:

    • 20–35% kidney enlargement

    • Elevated serum creatinine (1.8× control) and BUN (2.2× control)

Immune dysregulation was observed in skin and lymph nodes, with CD11b+ cells increasing by 150% and neutrophils by 200% at 15% exposure .

Mechanisms of Toxicity

HFBA's toxicity appears mediated through:

  • PPAR Activation: Structural similarity to endogenous fatty acids enables agonism of peroxisome proliferator-activated receptors, disrupting lipid metabolism .

  • Mitochondrial Dysfunction: In vitro assays show 50% inhibition of complex II/III electron transport at 100 μM .

  • Immunomodulation: HFBA upregulates IL-6 (4×) and TNF-α (3×) in dermal tissues, promoting neutrophilic infiltration .

ParameterRecommendation
Skin ProtectionNitrile gloves (≥8 mil thickness)
Eye ProtectionGoggles with face shield
Respiratory ProtectionNIOSH-approved N95 respirator
Storage Temperature<15°C under argon atmosphere

Emergency Procedures

  • Dermal Contact: Immediately flush with 2% sodium bicarbonate solution for 15 minutes .

  • Ocular Exposure: Irrigate with 0.9% saline for 30 minutes; seek ophthalmologic evaluation .

  • Spill Management: Absorb with vermiculite, neutralize with 10% KOH, and dispose as PFAS-containing waste .

Regulatory Status and Alternatives

Despite being marketed as a short-chain PFAS alternative, HFBA's environmental persistence (t1/2>5t_{1/2} > 5 years in groundwater) and bioaccumulation potential (BAF=120BAF = 120) have prompted regulatory scrutiny. The European Chemicals Agency (ECHA) added HFBA to the Substance of Very High Concern (SVHC) list in 2024 due to its PBT (persistent, bioaccumulative, toxic) properties . Emerging alternatives include:

  • Ion-Pairing Agents:

    • Pentafluoropropionic acid (PFPrA): 30% lower bioaccumulation but reduced chromatographic resolution .

    • Hydrofluoroether-based modifiers: Non-corrosive but require specialized equipment .

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